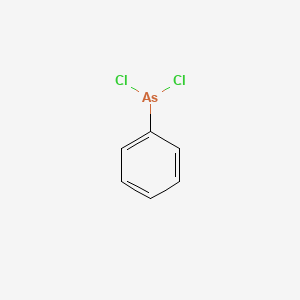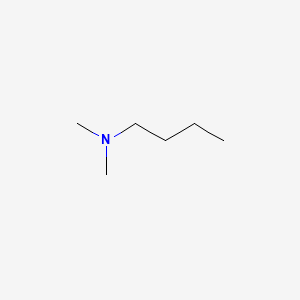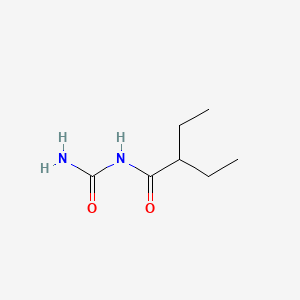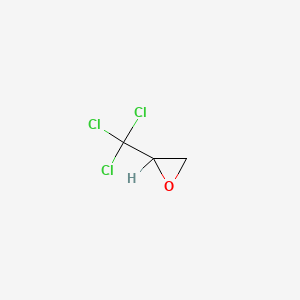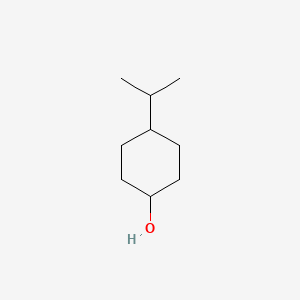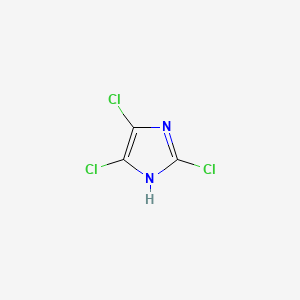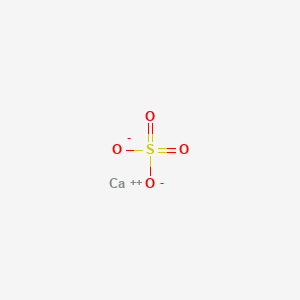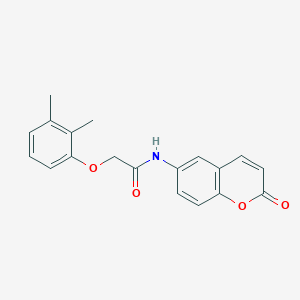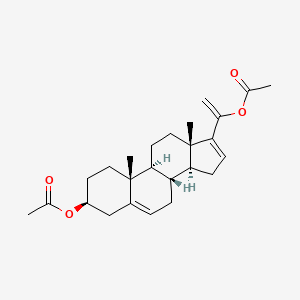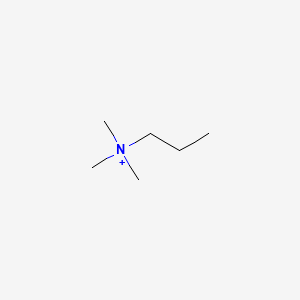
Trimethyl(propyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nervonyl carnitine belongs to the class of organic compounds known as tetraalkylammonium salts. These are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains. Nervonyl carnitine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nervonyl carnitine is primarily located in the cytoplasm and mitochondria.
Aplicaciones Científicas De Investigación
Polymorphic and Structural Studies
- Succinylcholinium Structures : Trimethyl(propyl)azanium is a part of the succinylcholinium cation structure. It is involved in studies exploring different polymorphic forms and stabilizing interactions in molecular structures (Pažout, Maixner, Dušek, & Kratochvíl, 2011).
Surface and Interface Science
- Phase and Rheological Behavior : Research on hexadecyl(trimethyl)azanium; 2-hydroxybenzoate (CTAS) in water explores its critical micellization concentration, changes in aggregate structure, and rheological properties, highlighting the potential for applications in material science and nanotechnology (Alfaro et al., 2010).
Crystallography and Material Chemistry
- Crystal Structure Analysis : Studies involving trimethyl(4-sulfanylphenyl)azanium cations focus on understanding crystal structures and hydrogen bonding, which are critical in material science and crystal engineering (Tang & Lang, 2011).
- Calcium Carbonate Crystallization : Trimethyl(propyl)azanium compounds, particularly in surfactant mixtures, influence the nucleation and growth of calcium carbonate crystals, crucial in biomineralization and material synthesis (Chen & Nan, 2011).
Catalysis and Chemical Reactions
- Isocyanide Insertion in N-Si Bonds : The compound plays a role in the activation of azines for isocyanide-based reactions, leading to the synthesis of potent antiparasitic compounds (Kishore et al., 2016).
Material Science and Nanotechnology
- Magnetic Property Modification : Studies on hexadecyl(trimethyl)azanium bromide (CTAB) show its impact on the magnetic properties of various nanomaterials, demonstrating its potential in the modification of nanoscale materials (Zhang & Nan, 2015).
Biomedical Applications
- Latent Fluorophores : Trimethyl(propyl)azanium-based compounds serve as latent fluorophores in biological research, offering novel approaches in biochemistry and medical diagnostics (Chandran, Dickson, & Raines, 2005).
Propiedades
Número CAS |
20064-29-3 |
|---|---|
Nombre del producto |
Trimethyl(propyl)azanium |
Fórmula molecular |
C6H16N+ |
Peso molecular |
102.2 g/mol |
Nombre IUPAC |
trimethyl(propyl)azanium |
InChI |
InChI=1S/C6H16N/c1-5-6-7(2,3)4/h5-6H2,1-4H3/q+1 |
Clave InChI |
GSBKRFGXEJLVMI-UHFFFAOYSA-N |
SMILES |
CCC[N+](C)(C)C |
SMILES canónico |
CCC[N+](C)(C)C |
Descripción física |
Solid |
Sinónimos |
trimethylpropylammonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




